Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate
Overview
Description
Scientific Research Applications
Synthetic Chemistry and Crystallographic Analysis
A foundational aspect of research on Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate involves its synthesis and the structural determination of its derivatives. For instance, Kovalenko et al. (2020) investigated the methylation of a related compound, leading to potential inhibitors of Hepatitis B Virus replication, demonstrating the compound's synthetic versatility and biological relevance (Kovalenko et al., 2020). Additionally, Edmont and Chenault (2003) developed a methodology for synthesizing 4-hydroxy-1H-[1,2,4]triazino[4,5-a]quinoline-1,6(2H)-dione from a related starting material, showcasing the compound's role in novel synthetic pathways (Edmont & Chenault, 2003).
Molecular Docking and Biological Studies
The compound's derivatives have been explored for their biological activities through molecular docking studies and experimental evaluations. For example, the synthesis and evaluation of new quinoxaline-2-carboxylate 1,4-dioxide derivatives for antituberculosis activity highlight the potential of structurally similar compounds in medicinal chemistry, underscoring the importance of substituents on biological activity (Jaso et al., 2005). Furthermore, studies on the excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores indicate the photophysical properties of these compounds, suggesting applications in material science and molecular imaging (Padalkar & Sekar, 2014).
Antimicrobial and Antituberculosis Applications
Research also extends to the antimicrobial and antituberculosis potential of this compound derivatives. For instance, Garudachari et al. (2014) synthesized derivatives showing significant antimicrobial activity, proposing these compounds as future antituberculosis agents (Garudachari et al., 2014).
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit cytotoxic activity against human tumor cells , suggesting potential targets within cancerous cells.
Mode of Action
Quinoline derivatives are often involved in interactions with cellular targets that lead to cytotoxic effects
Biochemical Pathways
Given the cytotoxic activity of similar quinoline derivatives , it can be inferred that the compound may interfere with pathways essential for cell survival and proliferation.
Result of Action
The cytotoxic activity of similar quinoline derivatives suggests that the compound may induce cell death in targeted cells .
Properties
IUPAC Name |
methyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-3-2-6(12(13,14)15)4-8(7)16-9/h2-5H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMSYFTWUSYAPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621560 | |
Record name | Methyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-69-4 | |
Record name | Methyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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